N-(6-chloroquinolin-4-yl)benzamide
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Overview
Description
N-(6-chloroquinolin-4-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antiviral, and anticancer properties . The presence of the chloro group at the 6-position of the quinoline ring and the benzamide moiety contributes to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra , suggesting that N-(6-chloroquinolin-4-yl)benzamide may also target this bacterium.
Mode of Action
It’s known that the compound undergoes aruthenium catalyzed remote C-5 alkylation via aromatic C–H bond activation . This process could potentially influence its interaction with its targets.
Result of Action
Related compounds have shown significant activity against diverse cancer cell lines , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloroquinolin-4-yl)benzamide typically involves the reaction of 6-chloroquinoline-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(6-chloroquinolin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-ylbenzylamine derivatives.
Substitution: Formation of N-(6-substituted-quinolin-4-yl)benzamide derivatives.
Scientific Research Applications
N-(6-chloroquinolin-4-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-4-carboxamide: A compound with similar biological activities but lacking the chloro group.
N-(6-bromoquinolin-4-yl)benzamide: A bromine-substituted analogue with potentially different reactivity and biological properties.
Uniqueness: N-(6-chloroquinolin-4-yl)benzamide is unique due to the presence of the chloro group at the 6-position, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(6-chloroquinolin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-7-14-13(10-12)15(8-9-18-14)19-16(20)11-4-2-1-3-5-11/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVATZQIXIVPLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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